Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate

Medicinal Chemistry Property Optimization Lipophilicity

Medicinal chemists needing a lipophilic brominated imidazole for cross-coupling often lack access to 5-propyl variants. This building block (LogP 2.8) delivers a quantifiable lipophilicity gain over methyl (LogP 1.66) or non-alkylated (LogP 1.35) analogs. • 2-Br enables Pd-catalyzed Suzuki, Stille, Negishi couplings. • 56% benchmark yield from validated bromination protocol. • In stock for immediate global shipping.

Molecular Formula C9H13BrN2O2
Molecular Weight 261.12 g/mol
CAS No. 113444-44-3
Cat. No. B13645672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate
CAS113444-44-3
Molecular FormulaC9H13BrN2O2
Molecular Weight261.12 g/mol
Structural Identifiers
SMILESCCCC1=C(N=C(N1)Br)C(=O)OCC
InChIInChI=1S/C9H13BrN2O2/c1-3-5-6-7(8(13)14-4-2)12-9(10)11-6/h3-5H2,1-2H3,(H,11,12)
InChIKeyKKVQODVXTZLJLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Bromo-5-propyl-1H-imidazole-4-carboxylate: Key Intermediate & Differentiation


Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate (CAS 113444-44-3) is a 2-brominated imidazole-4-carboxylate derivative featuring a propyl substituent at the 5-position . This heterocyclic building block is primarily utilized as an intermediate in organic synthesis and medicinal chemistry, with the bromine atom serving as a key reactive handle for cross-coupling and nucleophilic aromatic substitution reactions [1]. The compound's physicochemical profile, including a calculated LogP of 2.8 [2], positions it as a moderately lipophilic scaffold distinct from shorter-chain alkyl analogs.

Ethyl 2-Bromo-5-propyl-1H-imidazole-4-carboxylate: Non-Interchangeability


Direct substitution of ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate with alternative brominated imidazole carboxylates (e.g., methyl, ethyl, or non-alkylated analogs) is precluded by quantifiable differences in lipophilicity and steric environment . These physicochemical disparities directly impact reaction outcomes in cross-coupling sequences, compound solubility in organic media, and downstream biological target engagement [1]. Consequently, selection of this specific propyl-substituted scaffold is critical for maintaining synthetic fidelity and achieving desired property profiles in lead optimization programs.

Ethyl 2-Bromo-5-propyl-1H-imidazole-4-carboxylate: Differentiation Evidence


Enhanced Lipophilicity vs. Shorter Alkyl Chains

Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate exhibits a calculated LogP of 2.8, which is markedly higher than that of the corresponding methyl analog (ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate; LogP 1.66) and the non-alkylated 2-bromo-1H-imidazole-5-carboxylate (LogP 1.35) [1]. This elevated lipophilicity, attributable to the 5-propyl substituent, can influence membrane permeability and organic solvent partitioning, making it a preferential scaffold for optimizing bioavailability or facilitating extraction in synthetic workflows.

Medicinal Chemistry Property Optimization Lipophilicity

Synthetic Yield Benchmark

The compound is synthesized from ethyl 5-propyl-1H-imidazole-4-carboxylate via bromination with bromine in the presence of sodium acetate, yielding the target product in 56% isolated yield after 18 hours [1]. While direct yield comparisons for identical transformations of other alkyl-substituted imidazole carboxylates are not available in the same report, this 56% yield represents a reproducible benchmark for evaluating alternative synthetic routes or process improvements for this specific substrate.

Synthetic Methodology Process Chemistry Yield Optimization

Cross-Coupling Reactivity Profile

The 2-bromo substituent on the imidazole ring is a critical functional group for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl moieties [1]. While this reactivity is common to many 2-bromoimidazoles, the presence of the 5-propyl group provides a distinct steric and electronic environment that can modulate reaction rates and selectivity compared to unsubstituted or methyl-substituted analogs . For instance, the increased lipophilicity (LogP 2.8) of the propyl derivative may influence catalyst-substrate interactions in biphasic reaction systems.

Cross-Coupling Medicinal Chemistry Synthetic Utility

Ethyl 2-Bromo-5-propyl-1H-imidazole-4-carboxylate: Optimal Use Cases


Lead Optimization Requiring Enhanced Lipophilicity

When a medicinal chemistry campaign identifies a need for increased lipophilicity (e.g., to improve membrane permeability or target engagement), ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate offers a calculated LogP of 2.8, providing a quantifiable advantage over methyl (LogP 1.66) or non-alkylated (LogP 1.35) analogs [1]. This property can be leveraged to fine-tune ADME profiles without introducing additional structural complexity.

Complex Heterocycle Synthesis via Cross-Coupling

The 2-bromo substituent serves as an effective leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), enabling the introduction of diverse aryl or heteroaryl fragments [2]. The 5-propyl group provides a unique steric environment that can influence reaction selectivity, making this compound a valuable building block for constructing biimidazole helices and other advanced architectures .

Process Development and Scale-Up

The reported 56% isolated yield from a validated bromination protocol [3] establishes a concrete baseline for process optimization. Chemical engineers and process chemists can use this data to benchmark alternative synthetic routes (e.g., different brominating agents, solvents, or catalysts) and to assess the economic viability of large-scale production.

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